

In-Depth Technical Guide to NSC309401: A Potent Dihydrofolate Reductase Inhibitor

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Compound of Interest

Compound Name: NSC309401

Cat. No.: B078752

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Abstract

NSC309401 is a potent inhibitor of Escherichia coli dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **NSC309401**. Detailed experimental protocols for assessing its inhibitory mechanism and cellular effects are also presented, along with visualizations of key pathways and workflows to support further research and development.

Chemical Structure and Properties

NSC309401 has been identified as 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine. This compound belongs to the pyrroloquinazoline class of molecules.

Table 1: Chemical and Physical Properties of **NSC309401**

Property	Value	Source
IUPAC Name	7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine	PubChem
Molecular Formula	C ₁₇ H ₁₆ N ₆	PubChem[1]
Molecular Weight	304.35 g/mol	PubChem[1]
Canonical SMILES	<chem>C1=CC(=CC=C1CN2C=C3C(=C2)C=C4C(=C3)N=C(N=C4N)N)N</chem>	PubChem
CAS Number	867339-61-7	PubChem
Appearance	Solid (presumed)	Inferred
Solubility	Information not available	
pKa	Information not available	
LogP	Information not available	

Biological Activity and Mechanism of Action

NSC309401 is a highly potent inhibitor of E. coli dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids.[2][3] By inhibiting DHFR, **NSC309401** disrupts DNA synthesis and repair, leading to cell death.

Table 2: Biological Activity of **NSC309401** against E. coli DHFR

Parameter	Value	Source
IC ₅₀	189 nM	Amsbio[2]
K _i	7.42 ± 0.92 nM	Srinivasan et al.[3]
K _a	14.57 nM	Amsbio[2]

The inhibitory mechanism of **NSC309401** against E. coli DHFR is characterized as slow-onset, tight-binding inhibition.[3] This indicates that the inhibitor binds to the enzyme in a time-dependent manner, forming a stable enzyme-inhibitor complex. It acts as a competitive inhibitor with respect to the substrate, dihydrofolic acid (DHF), and an uncompetitive inhibitor with respect to the cofactor, NADPH.[3] This uncompetitive inhibition pattern suggests that **NSC309401** has a significantly higher affinity for the enzyme-NADPH binary complex.[3]

Signaling Pathway

The inhibition of DHFR by **NSC309401** directly impacts the folate metabolism pathway, which is central to nucleotide biosynthesis.

Caption: Inhibition of DHFR by **NSC309401** blocks THF synthesis, disrupting DNA replication and leading to bacterial cell death.

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol is adapted from established methods for determining the inhibitory activity of compounds on DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

- 96-well clear flat-bottom microplate
- Multi-well spectrophotometer capable of kinetic measurements at 340 nm
- DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Purified E. coli Dihydrofolate Reductase (DHFR) enzyme
- Dihydrofolic acid (DHF) substrate
- NADPH cofactor

- **NSC309401** (dissolved in DMSO)

- Deionized water

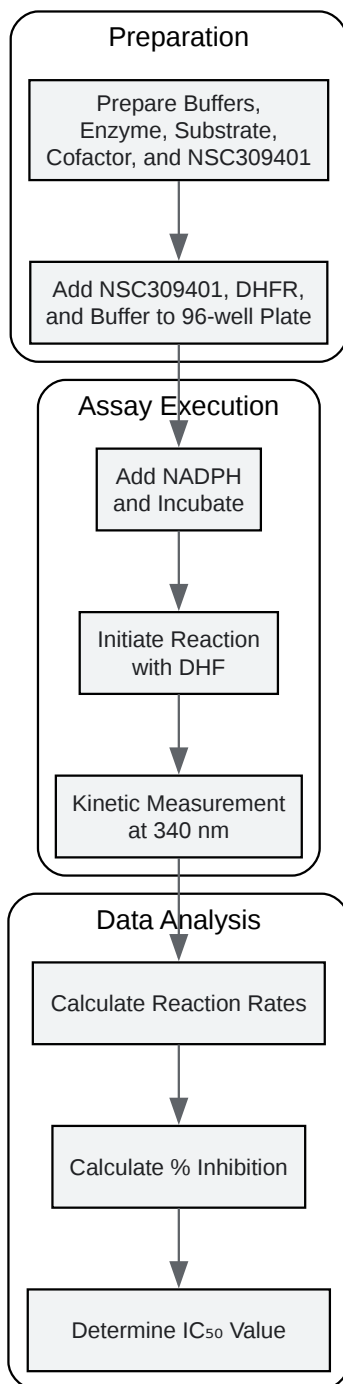
Procedure:

- Reagent Preparation:
 - Prepare DHFR Assay Buffer and warm to room temperature.
 - Prepare stock solutions of NADPH (e.g., 20 mM) and DHF (e.g., 10 mM) in the assay buffer. Prepare fresh and protect DHF from light.
 - Prepare a stock solution of **NSC309401** in DMSO (e.g., 10 mM) and create serial dilutions to the desired test concentrations in assay buffer.
 - Dilute the DHFR enzyme to a working concentration in ice-cold assay buffer.
- Assay Setup (per well):
 - Add 2 μL of the diluted **NSC309401** or vehicle control (DMSO) to the appropriate wells.
 - Add diluted DHFR enzyme to each well (except for the background control).
 - Add DHFR Assay Buffer to bring the volume to 100 μL .
 - For the background control, add 100 μL of DHFR Assay Buffer without the enzyme.
- NADPH Addition:
 - Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.
 - Add 40 μL of the diluted NADPH to each well.
 - Mix gently and incubate at room temperature for 10-15 minutes, protected from light.
- Initiation of Reaction:
 - Prepare a diluted DHF substrate solution.

- Add 60 μ L of the diluted DHF to each well to start the reaction. The final volume should be 200 μ L.
- Measurement:
 - Immediately begin measuring the absorbance at 340 nm in kinetic mode, with readings every 15-30 seconds for 10-20 minutes.
- Data Analysis:
 - Calculate the rate of NADPH consumption (decrease in A340) for each well.
 - The percentage of inhibition is calculated as: $[1 - (\text{Rate of Sample} / \text{Rate of Enzyme Control})] * 100\%$.
 - Plot the percent inhibition against the logarithm of the **NSC309401** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

Workflow for DHFR Enzyme Inhibition Assay

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Caption: A streamlined workflow for determining the inhibitory potency of **NSC309401** on DHFR activity.

Conclusion

NSC309401 is a potent and selective inhibitor of E. coli DHFR with a slow-onset, tight-binding mechanism of action. Its distinct chemical scaffold, a pyrrolo[3,2-f]quinazoline-1,3-diamine derivative, presents a promising starting point for the development of novel antibacterial agents. Further investigation into its physicochemical properties, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of **NSC309401** and related compounds.

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